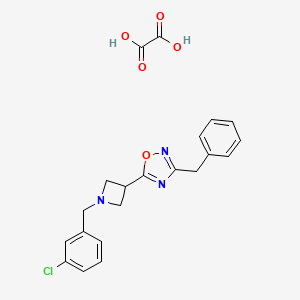

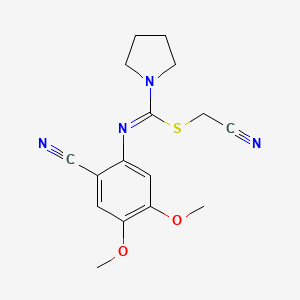

![molecular formula C11H15BrClNO B2856634 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride CAS No. 2230799-08-1](/img/structure/B2856634.png)

3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

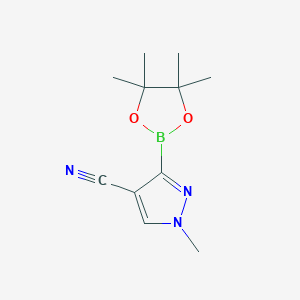

“3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 2230799-08-1 . It has a molecular weight of 292.6 . The IUPAC name for this compound is 3-(4-bromobenzyl)pyrrolidin-3-ol hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H . This indicates that the compound has a bromophenyl group attached to a pyrrolidin-3-ol group via a methylene bridge. The hydrochloride indicates the presence of a chloride ion, making it a salt.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Functionalized Pyrrolidines in Cancer Research

Functionalized pyrrolidines, derivatives related to 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride, have shown potential in inhibiting the growth of human tumor cells, specifically glioblastoma and melanoma cells. A study by Fiaux et al. (2005) explored substituted pyrrolidine-3,4-diol derivatives for their growth inhibitory properties on human glioblastoma and melanoma cells. The 4-bromobenzoyl derivative, closely related to the compound , demonstrated high efficacy against tumor cells while showing selectivity by being less toxic to primary human fibroblasts. This research indicates the potential of such compounds in cancer treatment, highlighting their selective toxicity towards tumor cells over normal cells (Fiaux et al., 2005).

Heterocyclic Compound Synthesis and Reactivity

The synthesis and reactivity of heterocyclic compounds have been a focal area of research, providing foundational knowledge for developing new pharmaceuticals and materials. Murthy et al. (2017) detailed the synthesis, characterization, and reactivity study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound with structural similarities to 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride. This study underscores the importance of understanding the chemical properties of such compounds for further application in drug development and material science (Murthy et al., 2017).

Molecular Docking and Antithrombin Activity

The synthesis and molecular docking study of pyrrolidine derivatives for potential antithrombin activity also highlight the relevance of 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride and its derivatives. Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives showing potential as thrombin inhibitors. This area of research opens pathways for developing new therapeutic agents based on the structural framework of pyrrolidine derivatives (Ayan et al., 2013).

Luminescent Materials Development

Exploring the potential of pyrrolidine derivatives in the development of luminescent materials, Zhang and Tieke (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which is structurally related to 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride. These polymers exhibited strong fluorescence and could be applied in optoelectronic devices, demonstrating the versatility of pyrrolidine derivatives in materials science (Zhang & Tieke, 2008).

作用機序

Target of Action

The primary targets of 3-(4-Bromobenzyl)pyrrolidin-3-ol hydrochloride are currently unknown. This compound is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

The mode of action of 3-(4-Bromobenzyl)pyrrolidin-3-ol hydrochloride is not well-documented. Given its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The bromobenzyl group may also enhance binding affinity to its targets .

Biochemical Pathways

Pyrrolidine derivatives have been found to interact with various biochemical pathways depending on their specific functional groups

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Bromobenzyl)pyrrolidin-3-ol hydrochloride are not well-studied. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of the bromobenzyl group may influence these properties .

Action Environment

The action of 3-(4-Bromobenzyl)pyrrolidin-3-ol hydrochloride may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its targets .

特性

IUPAC Name |

3-[(4-bromophenyl)methyl]pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXBPKWDOQSVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CC2=CC=C(C=C2)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromobenzyl)pyrrolidin-3-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

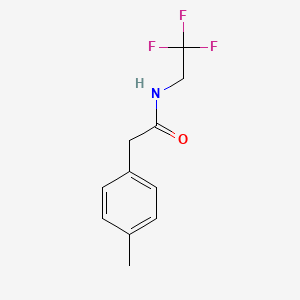

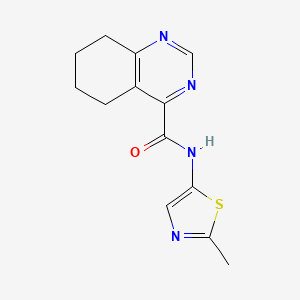

![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)

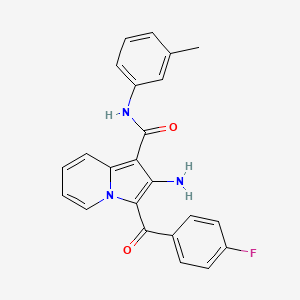

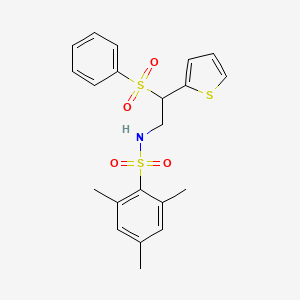

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)

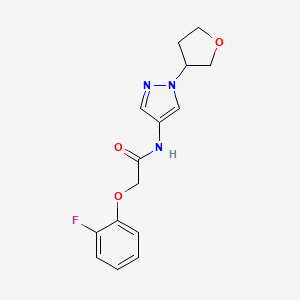

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2856570.png)

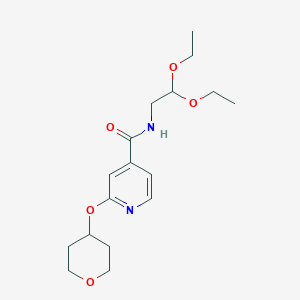

![1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856573.png)